Ethyl 2-[(azidoacetyl)amino]benzoate
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Overview
Description
Ethyl 2-[(azidoacetyl)amino]benzoate is a chemical compound characterized by its azido group and amino benzoate structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminobenzoic acid and ethyl azidoacetate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.
Catalysts: A coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often used to facilitate the reaction.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include additional purification steps to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Ethyl 2-[(azidoacetyl)amino]benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to label and track biomolecules. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(azidoacetyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioorthogonal handle, allowing for specific labeling and modification of biomolecules without interfering with natural biological processes.
Comparison with Similar Compounds
Ethyl azidoacetate: Similar azido group but lacks the amino benzoate structure.
2-Aminobenzoic acid: Similar amino benzoate structure but lacks the azido group.
Uniqueness: Ethyl 2-[(azidoacetyl)amino]benzoate is unique due to the combination of the azido group and the amino benzoate structure, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-[(2-azidoacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-5-3-4-6-9(8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHUSPHPXJWXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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